molecular formula C9H8ClN3S B024736 Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI) CAS No. 100220-33-5

Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)

Cat. No.: B024736
CAS No.: 100220-33-5
M. Wt: 225.7 g/mol
InChI Key: VEQRGMKJTIFRJQ-BIIKFXOESA-N
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Description

6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloro group and an ethylidenehydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole typically involves the condensation of 6-chloro-1,3-benzothiazole-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols, solvents like dimethylformamide or acetonitrile.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    6-Chloro-1,3-benzothiazole: Lacks the ethylidenehydrazino group but shares the benzothiazole core.

    2-Amino-6-chlorobenzothiazole: Contains an amino group instead of the ethylidenehydrazino group.

    6-Chloro-2-methylbenzothiazole: Features a methyl group instead of the ethylidenehydrazino group.

Uniqueness: 6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole is unique due to the presence of the ethylidenehydrazino group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.

Properties

CAS No.

100220-33-5

Molecular Formula

C9H8ClN3S

Molecular Weight

225.7 g/mol

IUPAC Name

6-chloro-N-[(E)-ethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H8ClN3S/c1-2-11-13-9-12-7-4-3-6(10)5-8(7)14-9/h2-5H,1H3,(H,12,13)/b11-2+

InChI Key

VEQRGMKJTIFRJQ-BIIKFXOESA-N

SMILES

CC=NNC1=NC2=C(S1)C=C(C=C2)Cl

Isomeric SMILES

C/C=N/NC1=NC2=C(S1)C=C(C=C2)Cl

Canonical SMILES

CC=NNC1=NC2=C(S1)C=C(C=C2)Cl

Synonyms

Acetaldehyde, (6-chloro-2-benzothiazolyl)hydrazone (9CI)

Origin of Product

United States

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